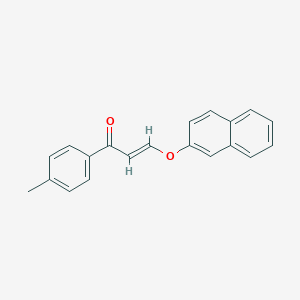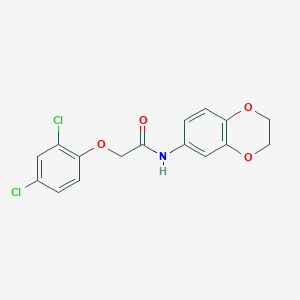
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide (PTPA) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. PTPA is a derivative of tetrahydropyran and is commonly used as a reagent in organic chemistry.
作用機序
The mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is not fully understood, but it is thought to inhibit enzyme activity by binding to the active site of the enzyme and preventing the substrate from binding. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting enzyme activity, 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide in lab experiments is its relatively simple synthesis method. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide. One area of research could be the development of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research could be the synthesis of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide derivatives with improved solubility and other properties that may be beneficial for specific applications. Additionally, further research could be conducted to better understand the mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide and its effects on various enzymes and biological systems.
合成法
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide can be synthesized through the reaction of p-toluidine with 4-phenyl-2,3-dihydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide as a white crystalline solid.
科学的研究の応用
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and as a building block for the synthesis of other chemical compounds. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This makes 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
特性
製品名 |
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H21NO2/c1-15-7-9-17(10-8-15)20-18(21)19(11-13-22-14-12-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21) |
InChIキー |
NRFFJCOKMHKYKB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)